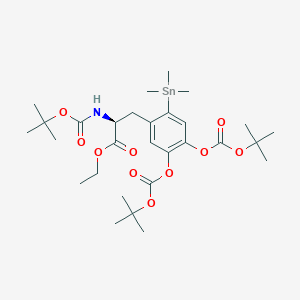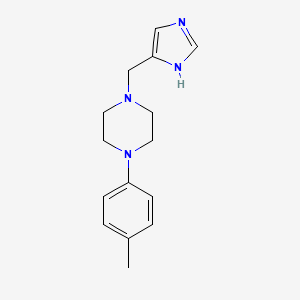![molecular formula C8H5N3O B13811302 1H-[1,2,5]Oxadiazolo[3,4-f]isoindole CAS No. 65122-53-4](/img/structure/B13811302.png)
1H-[1,2,5]Oxadiazolo[3,4-f]isoindole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-[1,2,5]Oxadiazolo[3,4-f]isoindole is a heterocyclic compound that contains both nitrogen and oxygen atoms within its ring structure. This compound is part of the oxadiazole family, known for their diverse applications in various fields due to their unique chemical properties. The structure of this compound includes a fused ring system, which contributes to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1H-[1,2,5]Oxadiazolo[3,4-f]isoindole typically involves the reaction of isoindole derivatives with nitrosating agents. One common method includes the cyclization of 2-nitrobenzylamine derivatives under acidic conditions. The reaction is usually carried out in the presence of a strong acid such as sulfuric acid or hydrochloric acid, which facilitates the formation of the oxadiazole ring .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can optimize the production process. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: 1H-[1,2,5]Oxadiazolo[3,4-f]isoindole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxadiazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon for hydrogenation reactions.
Major Products Formed:
Oxidation: Oxadiazole N-oxides.
Reduction: Amine derivatives.
Substitution: Various substituted oxadiazole derivatives.
Wissenschaftliche Forschungsanwendungen
1H-[1,2,5]Oxadiazolo[3,4-f]isoindole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 1H-[1,2,5]Oxadiazolo[3,4-f]isoindole involves its interaction with various molecular targets. The compound can act as an inhibitor or activator of specific enzymes, depending on its structure and functional groups. It may also interact with DNA or proteins, leading to changes in cellular processes. The pathways involved include oxidative stress response, signal transduction, and metabolic regulation .
Vergleich Mit ähnlichen Verbindungen
1,2,5-Oxadiazole: A simpler oxadiazole derivative with similar reactivity but different applications.
1,2,4-Oxadiazole: Another oxadiazole isomer with distinct chemical properties and uses.
Uniqueness: this compound is unique due to its fused ring system, which imparts greater stability and reactivity compared to its simpler counterparts. This makes it a valuable compound in various research and industrial applications .
Eigenschaften
CAS-Nummer |
65122-53-4 |
|---|---|
Molekularformel |
C8H5N3O |
Molekulargewicht |
159.14 g/mol |
IUPAC-Name |
3H-pyrrolo[3,4-f][2,1,3]benzoxadiazole |
InChI |
InChI=1S/C8H5N3O/c1-5-3-9-4-6(5)2-8-7(1)10-12-11-8/h1-4,10H |
InChI-Schlüssel |
FDYAIJBGZDKFKV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C=NC=C2C=C3C1=NON3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide](/img/structure/B13811270.png)




